N-(Pent-4-YN-1-YL)cyclopentanamine

Catalog No.
S13812310
CAS No.
M.F
C10H17N
M. Wt
151.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Pent-4-YN-1-YL)cyclopentanamine

Product Name

N-(Pent-4-YN-1-YL)cyclopentanamine

IUPAC Name

N-pent-4-ynylcyclopentanamine

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

InChI

InChI=1S/C10H17N/c1-2-3-6-9-11-10-7-4-5-8-10/h1,10-11H,3-9H2

InChI Key

ORBACANWHKHHDB-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1CCCC1

N-(Pent-4-YN-1-YL)cyclopentanamine is an organic compound characterized by its unique structure, which includes a cyclopentanamine moiety and a pent-4-yne substituent. The molecular formula for this compound is C9H13NC_9H_{13}N, and it possesses a molecular weight of approximately 149.21 g/mol. The compound features a linear alkyne group (pent-4-yne) attached to the nitrogen atom of cyclopentanamine, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Typical of amines and alkynes:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, where it reacts with alkyl halides to form more complex amines.
  • Addition Reactions: The triple bond of the pent-4-yne moiety can participate in addition reactions, such as hydrohalogenation or hydration, leading to the formation of new functional groups.
  • Coupling Reactions: This compound may also be involved in coupling reactions with electrophiles, particularly in the synthesis of more complex organic molecules.

The synthesis of N-(Pent-4-YN-1-YL)cyclopentanamine can be achieved through several methods:

  • Alkyne Formation: Starting with cyclopentanamine, the alkyne group can be introduced via a terminal alkyne synthesis method, such as Sonogashira coupling or through elimination reactions from suitable precursors.
  • Direct Amine Substitution: Another approach involves the direct substitution of a leaving group on a pent-4-yne derivative with cyclopentanamine under basic conditions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the cyclopentane ring structure.

N-(Pent-4-YN-1-YL)cyclopentanamine has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals that target neurological conditions or infections.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel materials.
  • Chemical Research: Utilized in studying reaction mechanisms involving alkynes and amines.

Interaction studies involving N-(Pent-4-YN-1-YL)cyclopentanamine could focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic effects.
  • Chemical Reactivity Profiles: Understanding how this compound reacts under various conditions (e.g., pH, temperature) could inform its stability and usability in different applications.

N-(Pent-4-YN-1-YL)cyclopentanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(But-3-YN-1-YL)cyclopentanamineC8H13NC_8H_{13}NShorter alkyne chain; potential for similar reactivity.
N-(Hex-5-YN-1-YL)cyclopentanamineC10H17NC_{10}H_{17}NLonger alkyne chain; may exhibit different biological activities.
N-(Cyclobutyl)-cyclopentanamineC9H15NC_9H_{15}NDifferent cyclic structure; useful for comparative studies on ring strain effects.

Uniqueness

The uniqueness of N-(Pent-4-YN-1-YL)cyclopentanamine lies in its specific combination of a cyclopentane ring and a pentynyl group. This structural arrangement may lead to distinct chemical properties and biological activities compared to similar compounds, making it a subject of interest for further research in synthetic organic chemistry and pharmacology.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.136099547 g/mol

Monoisotopic Mass

151.136099547 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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